molecular formula C18H15ClN4O3 B13370211 ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B13370211
M. Wt: 370.8 g/mol
InChI Key: PUTGCMLRTKWRJM-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate 1-(4-chlorophenyl)-1H-1,2,4-triazole.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with ethyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-1H-1,2,4-triazole: A precursor in the synthesis of the target compound.

    Ethyl 2-aminobenzoate: Another precursor used in the synthesis.

    Other Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.

Uniqueness

Ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 2-[[1-(4-chlorophenyl)-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C18H15ClN4O3/c1-2-26-18(25)14-5-3-4-6-15(14)21-17(24)16-20-11-23(22-16)13-9-7-12(19)8-10-13/h3-11H,2H2,1H3,(H,21,24)

InChI Key

PUTGCMLRTKWRJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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